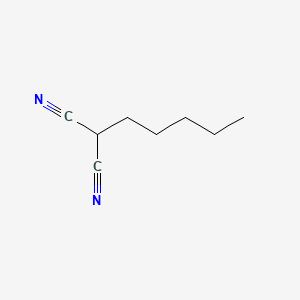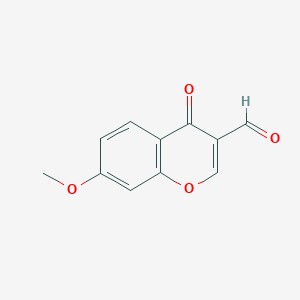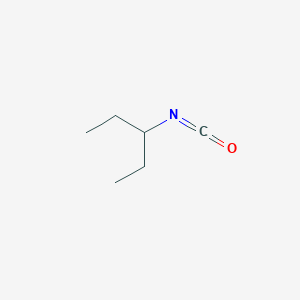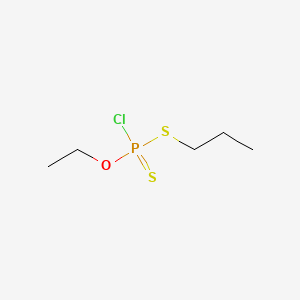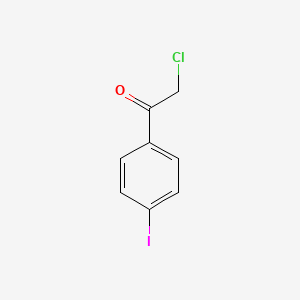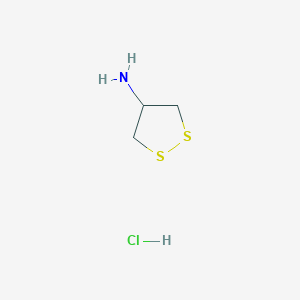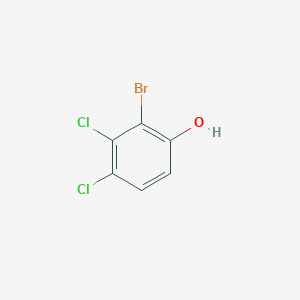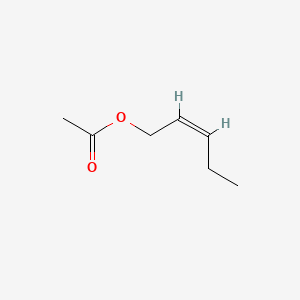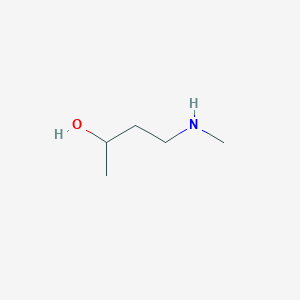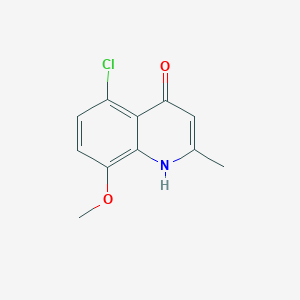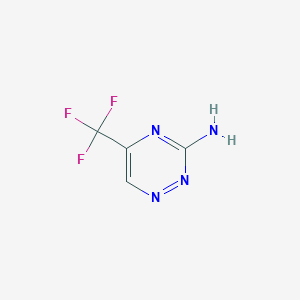
5-(Trifluoromethyl)-1,2,4-triazin-3-amine
Descripción general
Descripción
The trifluoromethyl group (CF3) is a functional group in organic chemistry. It consists of three fluorine atoms attached to a carbon atom . It is often used in pharmaceuticals, agrochemicals, and materials due to its unique physical and chemical properties .
Synthesis Analysis
While specific synthesis methods for “5-(Trifluoromethyl)-1,2,4-triazin-3-amine” are not available, trifluoromethyl-containing compounds are often synthesized through various methods, including the use of trifluoromethylpyridines . Another method involves the base-mediated cascade annulation of diazo compounds with trifluoroacetimidoyl chlorides .Molecular Structure Analysis
The molecular structure of trifluoromethyl-containing compounds has been studied using both experimental and theoretical methods . The stable crystal structure of similar compounds has been analyzed to understand the intermolecular forces such as hydrogen bonding, halogen bonding, and π-π stacking .Chemical Reactions Analysis
Trifluoromethyl groups play an increasingly important role in pharmaceuticals, agrochemicals, and materials. They are involved in various chemical reactions, including trifluoromethylation of carbon-centered radical intermediates .Physical And Chemical Properties Analysis
The physical and chemical properties of trifluoromethyl-containing compounds are influenced by the trifluoromethyl group, which imparts unique characteristics such as increased lipophilicity and bioavailability.Aplicaciones Científicas De Investigación
Pharmaceuticals
Trifluoromethyl groups are often found in FDA-approved drugs . They are known to exhibit numerous pharmacological activities . The specific methods of application or experimental procedures would depend on the specific drug and its intended use. The outcomes can vary widely, but in general, the incorporation of trifluoromethyl groups into drug molecules can enhance their efficacy .
Antiviral Agents
A series of new isatin derivatives, which include trifluoromethyl groups, have been designed and synthesized as broad-spectrum antiviral agents . These compounds have been tested against three viruses: influenza virus (H1N1), herpes simplex virus 1 (HSV-1), and coxsackievirus B3 (COX-B3) . The compounds displayed high antiviral activity with IC50 values of 0.0027, 0.0022, and 0.0092 µM, respectively .
Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles
A general approach to 5-trifluoromethyl 1,2,4-triazoles has been described via the [3 + 2]-cycloaddition of nitrile imines generated in situ from hydrazonyl chloride with CF3CN . This method utilizes 2,2,2-trifluoroacetaldehyde O - (aryl)oxime as the precursor of trifluoroacetonitrile . Various functional groups, including alkyl-substituted hydrazonyl chloride, were tolerated during cycloaddition . The gram-scale synthesis and common downstream transformations proved the potential synthetic relevance of this developed methodology .
FDA-Approved Drugs
Trifluoromethyl groups are found in many FDA-approved drugs . For example, Ubrogepant is a medicament used for acute migraine with or without visual disturbances . The introduction of trifluoromethyl into therapeutic compounds can impart beneficial effects to lipophilicity, metabolic stability, conformational preference, and bioavailability .
Fungicidal Activity
Trifluoromethyl-substituted pyridine derivatives have shown higher fungicidal activity than chlorine and other derivatives . For instance, 2,3,5-DCTF is utilized in the synthesis of fluazinam, as a building block for the condensation .
High-Temperature Proton Exchange Membrane Fuel Cells
A novel tetraamine, 4,4’-oxy-bis[4-(trifluoromethyl)-1,2-benzendiamine] (7), was synthesized through a seven-step synthetic procedure starting from 1-chloro-4-nitro-2-(trifluoromethyl)benzene (1). Polybenzimidazole CF3-PBI-OO was prepared from 4,4’-oxybis(benzoic acid) (OBA) and tetraamine (7) using Eaton’s reagent as the solvent . The membrane exhibited a high proton conductivity of 115 mS/cm at 160 ℃. The single fuel cell based on CF3-PBI-OO demonstrated a peak power density of 691 mW/cm^2 at 160 ℃ .
Agrochemicals and Pharmaceuticals
Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds . For instance, 2,3-dichloro-5-(trifluoromethyl) pyridine (2,3,5-DCTF) is used in the production of several crop-protection products .
Synthesis of Trifluoromethyl Alkyl Ethers
Trifluoromethyl ethers can be synthesized from aliphatic alcohols, provided that the alcohol is primary rather than benzylic, secondary or tertiary . This procedure is attractive due to its applicability to the conversion of aliphatic alcohols into trifluoromethyl alkyl ethers .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-(trifluoromethyl)-1,2,4-triazin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F3N4/c5-4(6,7)2-1-9-11-3(8)10-2/h1H,(H2,8,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMMXULAVPASGOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=N1)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80468280 | |
| Record name | 3-amino-5-trifluoromethyl-1,2,4-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80468280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trifluoromethyl)-1,2,4-triazin-3-amine | |
CAS RN |
425378-65-0 | |
| Record name | 3-amino-5-trifluoromethyl-1,2,4-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80468280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(trifluoromethyl)-1,2,4-triazin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(3-Methoxyphenoxy)ethylamino]ethanol](/img/structure/B3052502.png)

